molecular formula C15H8F6O B1274386 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde CAS No. 602307-22-2

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

Cat. No. B1274386
M. Wt: 318.21 g/mol
InChI Key: BKHTWWULTHMEDG-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is a compound that features a benzaldehyde group attached to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This structure is indicative of a molecule that could exhibit unique electronic and steric properties due to the presence of the strongly electron-withdrawing trifluoromethyl groups.

Synthesis Analysis

The synthesis of compounds related to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde often involves the use of catalysts and specific reaction conditions to achieve the desired product. For instance, the synthesis of related polyimides derived from a similar diamine monomer was achieved by coupling with various aromatic dianhydrides using a standard two-stage process . In another study, 3,5-bis(trifluoromethyl)phenyl sulfones were prepared from commercially available thiophenol through alkylation/oxidation sequences and used in the Julia-Kocienski olefination reaction . These methods highlight the versatility and reactivity of compounds bearing the 3,5-bis(trifluoromethyl)phenyl motif.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde can be confirmed by spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the presence of disordered thiophene rings and providing insight into the molecular conformation . The large bond angles around phosphorus atoms observed in the X-ray crystallography of related phosphine derivatives also reflect the steric demands of the substituents .

Chemical Reactions Analysis

Compounds with the 3,5-bis(trifluoromethyl)phenyl group participate in various chemical reactions. The Julia-Kocienski olefination is one such reaction where these compounds have been used to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities . Additionally, the Knoevenagel reaction has been employed to synthesize highly photoluminescent phenylene vinylene oligomers, demonstrating the potential of these compounds in the field of photoluminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,5-bis(trifluoromethyl)phenyl group are influenced by the presence of the trifluoromethyl groups. For instance, fluorinated polyimides exhibit good solubility in polar organic solvents and outstanding thermal stability, which can be attributed to the trifluoromethyl substituents . The presence of C-H...O hydrogen bonding in related benzaldehydes has been studied, revealing the engagement of specific hydrogen atoms as bond donors, which affects the compound's physical properties .

Scientific Research Applications

Organocatalysis

  • Field : Organic Chemistry
  • Application : The “3,5-Bis(trifluoromethyl)phenyl” motif is used in the development of organocatalysts . One such catalyst is N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group .
  • Method : These catalysts activate substrates and stabilize developing negative charges in transition states using double hydrogen bonding .
  • Results : This catalyst has played a significant role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .

Antibacterial Agents

  • Field : Medicinal Chemistry
  • Application : The “3,5-Bis(trifluoromethyl)phenyl” motif is used in the synthesis of pyrazole derivatives, which act as potent growth inhibitors of drug-resistant bacteria .
  • Method : The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

Catalyst Development

  • Field : Organic Chemistry
  • Application : The “3,5-Bis(trifluoromethyl)phenyl” motif is used in the development of catalysts . One such catalyst is N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
  • Method : These catalysts activate substrates and stabilize partially developing negative charges in transition states using explicit double hydrogen bonding .
  • Results : This catalyst is used extensively in promoting organic transformations .

Synthesis of Expanded Porphyrins

  • Field : Organic Chemistry
  • Application : The “3,5-Bis(trifluoromethyl)phenyl” motif is used in the synthesis of a series of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins .
  • Method : The exact method is not specified in the sources, but it likely involves multi-step organic synthesis .
  • Results : The synthesized expanded porphyrins could have potential applications in fields like materials science and biochemistry .

Synthesis of Unique Chemicals

  • Field : Organic Chemistry
  • Application : “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is provided to early discovery researchers as part of a collection of unique chemicals .
  • Method : The exact method is not specified in the source, but it likely involves multi-step organic synthesis .
  • Results : The synthesized “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” could have potential applications in various fields .

Safety And Hazards

This compound is considered hazardous and should be handled with care. Safety measures include avoiding inhalation and contact with skin or eyes, and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTWWULTHMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397550
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

CAS RN

602307-22-2
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
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